molecular formula C8H12N4 B1527566 N-(pyrrolidin-3-yl)pyrimidin-2-amine CAS No. 950664-36-5

N-(pyrrolidin-3-yl)pyrimidin-2-amine

Cat. No.: B1527566
CAS No.: 950664-36-5
M. Wt: 164.21 g/mol
InChI Key: YDGWWNRXHXZWPS-UHFFFAOYSA-N
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Description

N-(pyrrolidin-3-yl)pyrimidin-2-amine is an organic compound that belongs to the class of heterocyclic amines. This compound features a pyrimidine ring fused with a pyrrolidine ring, which imparts unique chemical and biological properties. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrrolidin-3-yl)pyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of pyrimidine-2-amine with pyrrolidine under specific conditions. For instance, the reaction can be catalyzed by magnesium oxide nanoparticles, which have been shown to enhance the yield and efficiency of the synthesis . The reaction typically occurs in a solvent such as toluene, and the conditions may include heating and the presence of a base like sodium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts such as magnesium oxide nanoparticles can be scaled up to improve the efficiency and yield of the reaction. The process may also involve purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(pyrrolidin-3-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the pyrrolidine ring.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-(pyrrolidin-3-yl)pyrimidin-2-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-3-yl)pyrimidin-2-amine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.

    N-(pyridin-3-yl)pyrazin-2-amine: Contains a pyrazine ring instead of a pyrimidine ring.

    Pyrrolidin-2-one derivatives: Compounds with a pyrrolidinone ring, which have different biological activities.

Uniqueness

N-(pyrrolidin-3-yl)pyrimidin-2-amine is unique due to its specific combination of a pyrimidine and pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit kinases and its potential anticancer properties make it a compound of significant interest in medicinal chemistry.

Properties

IUPAC Name

N-pyrrolidin-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-3-10-8(11-4-1)12-7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGWWNRXHXZWPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950664-36-5
Record name N-(pyrrolidin-3-yl)pyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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